

An In-depth Technical Guide to the Chemical Properties of 1-Undecanol-d23

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Undecanol-d23**, a deuterated analog of 1-undecanol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Chemical Identity and Physical Properties

1-Undecanol-d23 is a saturated fatty alcohol in which all 23 hydrogen atoms on the undecyl chain have been replaced with deuterium. This isotopic labeling makes it a valuable tool for a variety of scientific applications, particularly as an internal standard in quantitative analysis.[1]

Table 1: General and Physical Properties of 1-Undecanol-d23



Property	Value	Reference
IUPAC Name	1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8, 9,9,10,10,11,11,11- tricosadeuterioundecan-1-ol	
Synonyms	n-Undecyl-d23 alcohol, Undecyl-d23 alcohol	
CAS Number	349553-88-4	[2]
Molecular Formula	C11HD23O	[2]
Molecular Weight	195.45 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Solubility	Soluble in most organic solvents. Insoluble in water.[3]	

Note: Some physical properties are estimated based on the non-deuterated analog, 1-Undecanol, as specific experimental data for the deuterated compound is limited. Isotopic substitution can slightly alter physical properties such as boiling and melting points.

Spectroscopic Data

The following sections provide an overview of the expected spectroscopic data for **1-Undecanol-d23**.

Mass Spectrometry (MS)

The mass spectrum of **1-Undecanol-d23** is expected to show a molecular ion peak at m/z 195.45. The fragmentation pattern will be influenced by the presence of deuterium atoms. Common fragmentation pathways for long-chain alcohols include the loss of water and alphacleavage.

Table 2: Predicted Mass Spectrometry Data for **1-Undecanol-d23**



Fragmentation	Predicted m/z
[M]+	195.45
[M-D ₂ O]+	175.44
Alpha-Cleavage ([M-C10D21]+)	33.04

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the complete deuteration of the alkyl chain, the ¹H NMR spectrum of **1-Undecanol-d23** will be significantly simplified compared to its non-deuterated counterpart. The primary observable proton signal will be that of the hydroxyl group (-OH), which will appear as a singlet. The absence of proton signals from the undecyl chain confirms the isotopic enrichment.

The ¹³C NMR spectrum will show signals for the 11 carbon atoms of the undecyl chain. The chemical shifts will be similar to those of 1-undecanol, but the coupling patterns will be altered due to the presence of deuterium.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Undecanol-d23** will exhibit characteristic absorption bands for the hydroxyl group and the carbon-deuterium bonds.

Table 3: Expected Infrared Spectroscopy Data for 1-Undecanol-d23

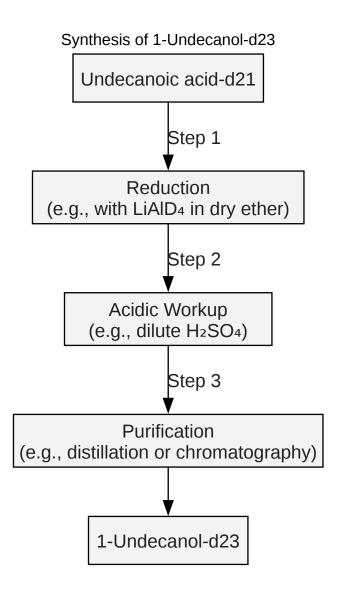
Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch	3200-3600 (broad)
C-D Stretch	2000-2260
C-O Stretch	1050-1150

Experimental Protocols Synthesis of 1-Undecanol-d23



A common method for the synthesis of deuterated long-chain alcohols is the reduction of the corresponding deuterated carboxylic acid.[4]

Workflow for the Synthesis of 1-Undecanol-d23



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Caption: General workflow for the synthesis of **1-Undecanol-d23**.

Detailed Methodology:

• Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of undecanoic acid-d21 in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of a deuterated reducing agent,



such as lithium aluminum deuteride (LiAlD4). The reaction is typically carried out at 0°C and then allowed to warm to room temperature.

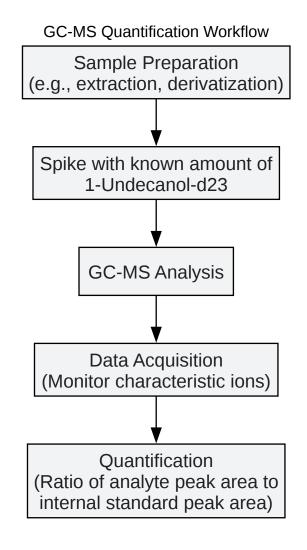
- Workup: After the reaction is complete, it is carefully quenched by the slow, sequential addition of D₂O, followed by a dilute solution of a deuterated acid (e.g., D₂SO₄ in D₂O).
- Extraction: The resulting mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
- Purification: The solvent is removed under reduced pressure, and the crude 1-Undecanol d23 is purified by vacuum distillation or column chromatography to yield the final product.

Use as an Internal Standard in GC-MS Analysis

1-Undecanol-d23 is an excellent internal standard for the quantification of 1-undecanol and other related long-chain alcohols in various matrices.[1]

Workflow for Quantitative Analysis using 1-Undecanol-d23 as an Internal Standard





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Caption: Workflow for using **1-Undecanol-d23** in quantitative analysis.

Detailed Methodology:

- Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analyte (1-undecanol) and a constant, known concentration of the internal standard (1-Undecanol-d23).
- Sample Preparation: To the sample containing the analyte, add the same known concentration of the internal standard as used in the calibration standards.
- GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. The gas chromatograph will separate the analyte and the internal standard. The mass



spectrometer will detect the characteristic ions for both compounds.

Quantification: A calibration curve is generated by plotting the ratio of the peak area of the
analyte to the peak area of the internal standard against the concentration of the analyte in
the standard solutions. The concentration of the analyte in the sample is then determined
from this calibration curve using the measured peak area ratio.

Safety and Handling

While specific safety data for **1-Undecanol-d23** is not readily available, it should be handled with the same precautions as its non-deuterated analog, **1-Undecanol**. It is a combustible liquid and may cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

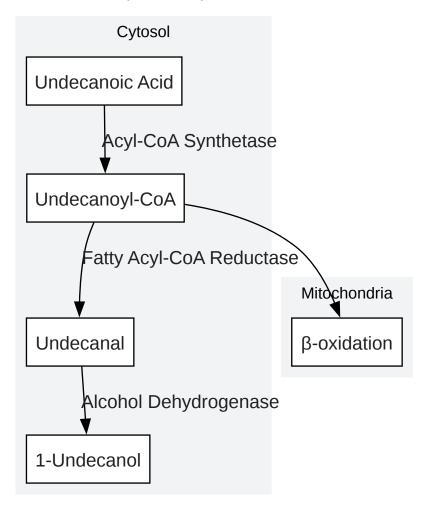
Applications in Research and Drug Development

The primary application of **1-Undecanol-d23** is as an internal standard for quantitative mass spectrometry-based studies.[1] Its use allows for accurate and precise quantification of 1-undecanol in complex biological matrices by correcting for variations in sample preparation and instrument response. This is particularly valuable in pharmacokinetic and metabolic studies where understanding the fate of a drug or its metabolites is crucial.

Signaling Pathway Example: Fatty Acid Metabolism



Simplified Fatty Acid Metabolism



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Caption: Simplified pathway of 1-Undecanol biosynthesis.

This diagram illustrates the metabolic pathway where undecanoic acid is converted to 1-undecanol. In studies involving this pathway, **1-Undecanol-d23** can be used to trace the metabolism of exogenously supplied undecanol or to quantify its endogenous levels.

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